
BRM/BRG1 ATP Inhibitor-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRM/BRG1 ATP Inhibitor-2: is a small molecule inhibitor that targets the ATPase activities of the BRG1 and BRM proteins. These proteins are part of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. The inhibition of BRG1 and BRM ATPase activities has shown potential in treating various cancers, particularly acute myeloid leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BRM/BRG1 ATP Inhibitor-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such inhibitors typically involve organic synthesis techniques, including nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This includes optimizing reaction conditions, scaling up the synthesis, and employing advanced purification techniques to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: BRM/BRG1 ATP Inhibitor-2 primarily undergoes interactions with its target proteins rather than traditional chemical reactions like oxidation or reduction. Its activity is based on binding to the ATPase domains of BRG1 and BRM, inhibiting their function .
Common Reagents and Conditions: The compound is typically studied in biological assays rather than chemical reactions. Common reagents used in these studies include buffers, cell culture media, and other components necessary for in vitro and in vivo experiments .
Major Products Formed: The primary outcome of this compound’s activity is the inhibition of BRG1 and BRM ATPase activities, leading to altered gene expression and potential therapeutic effects in cancer cells .
Wissenschaftliche Forschungsanwendungen
Chemistry: BRM/BRG1 ATP Inhibitor-2 is used in chemical biology to study the role of chromatin remodeling in gene expression and its implications in cancer .
Biology: In biological research, the compound helps elucidate the functions of BRG1 and BRM in cellular processes, including differentiation, proliferation, and apoptosis .
Medicine: The inhibitor is being investigated for its therapeutic potential in treating cancers, particularly acute myeloid leukemia. It has shown promise in preclinical models by inducing differentiation and reducing the viability of cancer cells .
Industry: In the pharmaceutical industry, this compound is a candidate for drug development, with ongoing research to optimize its efficacy and safety for clinical use .
Wirkmechanismus
BRM/BRG1 ATP Inhibitor-2 exerts its effects by binding to the ATPase domains of the BRG1 and BRM proteins, inhibiting their enzymatic activity. This inhibition disrupts the SWI/SNF chromatin remodeling complex, leading to changes in chromatin structure and gene expression. The compound targets oncogenic transcription factors and pathways, including MYC, which are critical for the survival and proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
FHD-286: Another dual inhibitor of BRG1 and BRM ATPases, currently under clinical investigation for treating acute myeloid leukemia and other cancers
BRM/BRG1 ATP Inhibitor-1: An allosteric dual inhibitor of BRG1 and BRM ATPase activities.
Uniqueness: BRM/BRG1 ATP Inhibitor-2 is unique in its specific targeting of the ATPase activities of BRG1 and BRM, making it a valuable tool for studying the role of these proteins in chromatin remodeling and cancer. Its potential therapeutic applications in treating acute myeloid leukemia and other cancers highlight its significance in medical research .
Eigenschaften
Molekularformel |
C20H20N4O2S2 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-[(2S)-4-methylsulfanyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-27-11-9-16(22-18(25)15-8-5-10-21-12-15)19(26)24-20-23-17(13-28-20)14-6-3-2-4-7-14/h2-8,10,12-13,16H,9,11H2,1H3,(H,22,25)(H,23,24,26)/t16-/m0/s1 |
InChI-Schlüssel |
MVXCBDXYQGDDNA-INIZCTEOSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



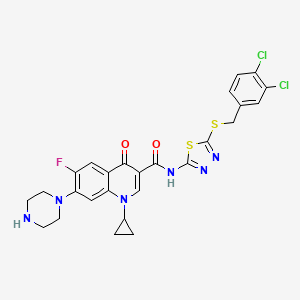

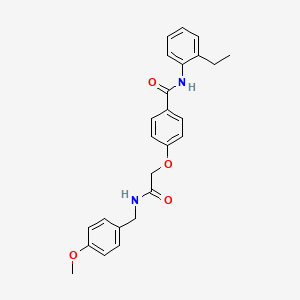
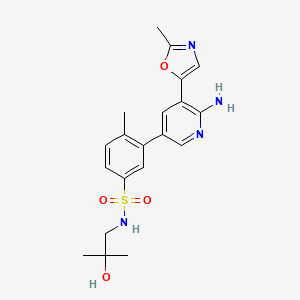
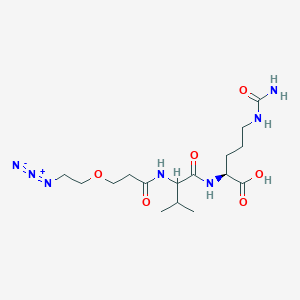

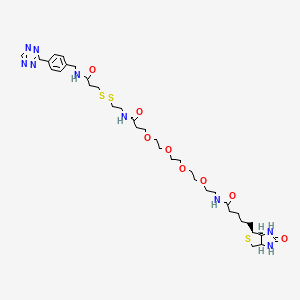
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)

